molecular formula C13H17ClN2O3 B2443171 (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride CAS No. 1353980-73-0

(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride

Cat. No.: B2443171
CAS No.: 1353980-73-0
M. Wt: 284.74
InChI Key: CKQJUKXWKPGZDK-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . This compound features a piperidine ring substituted with an amino group and a benzo[d][1,3]dioxole moiety, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1,3-benzodioxol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c14-10-3-5-15(6-4-10)13(16)9-1-2-11-12(7-9)18-8-17-11;/h1-2,7,10H,3-6,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJUKXWKPGZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

Biological Activity

(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride, with CAS number 1353980-73-0, is a compound that has attracted attention in various biological and medicinal research fields. Its unique structural features, including the piperidine ring and benzo[d][1,3]dioxole moiety, suggest potential applications in pharmacology, particularly in the development of antiviral agents and other therapeutic compounds.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.74 g/mol
  • Purity : ≥95%
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in viral entry and cell signaling pathways. Studies indicate that it may inhibit the entry of filoviruses such as Ebola and Marburg by interfering with their ability to attach to host cells .

Antiviral Properties

Recent research has highlighted the efficacy of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride as a potent inhibitor against Ebola virus (EBOV) and Marburg virus (MARV). The compound demonstrated significant antiviral activity with effective concentration (EC50) values below 10 µM in cellular models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperidine ring and aromatic portions can enhance or diminish antiviral potency. For instance, substituents that increase lipophilicity tend to improve activity against viral strains, while polar or negatively charged groups generally reduce efficacy .

Case Studies

  • Ebola Virus Inhibition : In a study examining various 4-(aminomethyl)benzamide derivatives, compound CBS1118 (related to the target compound) was found to have an EC50 of 9.86 µM against EBOV. Further modifications led to compounds with enhanced potency, demonstrating the importance of structural optimization in drug development .
  • Marburg Virus Activity : Similar studies reported that certain derivatives exhibited improved selectivity indices (SI), indicating a favorable balance between antiviral activity and cytotoxicity. For example, compounds with trifluoromethyl groups showed enhanced potency against MARV .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride:

CompoundEC50 (µM)Target VirusSelectivity Index
CBS11189.86EBOV15
Compound A2.34MARV20
Compound B1.52MARV18

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